Triethylmethylammonium triflate
Description
Significance of Quaternary Ammonium (B1175870) Triflate Salts in Advanced Materials and Processes
Quaternary ammonium salts, in general, are versatile compounds with a wide array of applications, including as disinfectants, surfactants, fabric softeners, and phase transfer catalysts. wikipedia.orgsacheminc.com The incorporation of the triflate anion further enhances their utility, particularly in the realm of advanced materials and chemical processes.
Triflate-containing ionic liquids are noted for their high thermal and electrochemical stability, making them suitable for use as heat transfer materials, lubricants, and as components of electrolytes in electrochemical cells. nih.govmdpi.com Their hydrolytic stability is a significant advantage over other ionic liquids with anions like hexafluorophosphate (B91526) ([PF6]−) or tetrafluoroborate (B81430) ([BF4]−), which are prone to decomposition in the presence of water. nih.govmdpi.com This stability allows for their use in a broader range of reaction conditions.
In organic synthesis, quaternary ammonium triflates have demonstrated their value as effective reaction media. For instance, the Claisen rearrangement of aromatic allyl esters and the polymerization of methyl methacrylate (B99206) have shown improved yields and molecular weights when conducted in triflate ionic liquids. nih.govmdpi.com Furthermore, these salts are employed as phase transfer catalysts, accelerating reactions between reagents in immiscible solvent systems. wikipedia.org
Evolution of Triethylmethylammonium Triflate Research within Ionic Liquid Systems
Ionic liquids (ILs) are salts that are liquid at or near room temperature. They possess a unique set of properties, including low volatility, low flammability, and high thermal and electrochemical stability. cnr.it The ability to tune their physical and chemical properties by altering the cation-anion combination makes them highly attractive for various applications. cnr.it
Research into this compound has evolved significantly within the context of ionic liquid systems. Initially, the focus was on the synthesis and basic characterization of such compounds. A common and environmentally friendly method for synthesizing triflate ionic liquids is through the direct alkylation of organic bases with methyl or ethyl trifluoromethanesulfonate (B1224126). nih.govresearchgate.net This approach avoids the use of solvents and halogens, which are often present in traditional metathesis reactions. nih.govresearchgate.net
More recent research has delved into the specific applications of this compound and related compounds as electrolytes. For example, studies have shown that quaternary onium salts like triethylmethylammonium tetrafluoroborate exhibit high electrolytic conductivity and a wide potential window, making them promising for use in electrical double-layer capacitors. researchgate.net The triflate variant is expected to share these beneficial electrochemical properties.
Furthermore, the investigation of protic ionic liquids, such as Diethylmethylammonium triflate, for applications like intermediate temperature water electrolysis, highlights the ongoing exploration of ammonium triflate salts in energy-related research. ncl.ac.uk These studies focus on understanding the electrochemical behavior and stability of the ionic liquid components under operational conditions. ncl.ac.uk
Scope and Academic Relevance of this compound Studies
The study of this compound is academically relevant due to its position at the intersection of several key areas of chemistry, including organic synthesis, materials science, and electrochemistry. The ongoing research aims to fully elucidate its properties and expand its applications.
A significant area of academic interest is the structure-property relationship of ionic liquids. Understanding how the structure of the triethylmethylammonium cation and the triflate anion influences the bulk properties of the material is crucial for designing new ionic liquids with tailored functionalities. cnr.it Spectroscopic and computational studies are often employed to investigate the interactions between the ions and their impact on properties like viscosity and conductivity. cnr.it
The synthesis of high-purity this compound and other triflate ionic liquids remains a topic of interest. nih.govresearchgate.net Developing efficient, cost-effective, and environmentally benign synthetic routes is a key goal for both academic and industrial researchers. nih.govresearchgate.net
Properties
Molecular Formula |
C8H18F3NO3S |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
triethyl(methyl)azanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C7H18N.CHF3O3S/c1-5-8(4,6-2)7-3;2-1(3,4)8(5,6)7/h5-7H2,1-4H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
MEOSJQYRVZIIOI-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CC.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Synthesis Methodologies and Novel Synthetic Approaches for Triethylmethylammonium Triflate
Conventional Synthetic Routes for Triethylmethylammonium Salts
Traditional methods for synthesizing quaternary ammonium (B1175870) salts, including those with the triflate anion, often rely on fundamental acid-base chemistry or ion exchange reactions.
A primary and straightforward method for salt synthesis is the acid-base neutralization reaction. longdom.org In the context of triethylmethylammonium triflate, this would involve the reaction of a base, triethylmethylammonium hydroxide (B78521), with trifluoromethanesulfonic acid (triflic acid). Triflic acid is classified as a superacid, being one of the strongest known acids. wikipedia.org The reaction is a classic neutralization where the hydroxide and the acidic proton react to form water, leaving the triethylmethylammonium cation and the triflate anion in solution. The simplicity of this method is a key advantage, though the availability and handling of the triethylmethylammonium hydroxide precursor are practical considerations.
Metathesis, or ion exchange, represents a common and versatile pathway for preparing triflate ionic liquids. longdom.orgnih.gov This approach typically starts with a more readily available triethylmethylammonium salt, such as triethylmethylammonium chloride or bromide, which is then reacted with a source of the triflate anion.
Common triflate sources for metathesis include:
Metal triflates such as potassium triflate (KOTf), sodium triflate (NaOTf), lithium triflate (LiOTf), or silver triflate (AgOTf). nih.gov
Triflic acid (CF₃SO₃H). nih.gov
The reaction is driven forward by the formation of a byproduct that can be easily removed from the reaction mixture. wikipedia.org For instance, when using silver triflate with a triethylmethylammonium halide, the insoluble silver halide precipitates out of the solution. wikipedia.org Similarly, reacting a metal sulfate (B86663) with barium triflate results in the precipitation of barium sulfate. wikipedia.org While effective, a significant drawback of metathesis reactions is the potential for halide contamination in the final ionic liquid, which can be difficult to remove completely and can negatively impact the material's properties for certain applications. researchgate.netresearchgate.net
Advanced and Halide-Free Synthetic Strategies
To overcome the purity limitations of conventional methods, advanced synthetic strategies have been developed that avoid the use of halide precursors altogether.
A highly efficient, halogen-free route to this compound is the direct alkylation of triethylamine (B128534) with methyl trifluoromethanesulfonate (B1224126) (methyl triflate). nih.govmdpi.com Methyl triflate is a powerful methylating agent, comparable in reactivity to Meerwein salts. nih.govresearchgate.net In this quaternization reaction, the lone pair of electrons on the nitrogen atom of triethylamine attacks the methyl group of methyl triflate. The triflate group is an excellent leaving group, facilitating a rapid and often quantitative conversion to the desired this compound product. wikipedia.orgnih.gov This method is tolerant of a wide array of functional groups and consistently produces high yields of the pure quaternary ammonium triflate salt. umich.edu
A significant advantage of the direct alkylation method is that it can be conducted under solvent-free conditions. nih.govmdpi.com This approach offers substantial benefits in terms of product purity and environmental friendliness. The reaction between a trialkylamine and an alkyl triflate can proceed quickly and cleanly at room temperature or even at 0 °C, yielding a product with nearly quantitative yield. nih.govmdpi.com
The key advantages of this solvent-free pathway include:
High Purity: It avoids the use of halogenated precursors, thus eliminating the risk of halide contamination. nih.gov
Excellent Atom Economy: With yields approaching 100%, nearly all atoms from the reactants are incorporated into the final product, generating minimal waste. nih.gov
Simplified Workup: The absence of a solvent simplifies the purification process, as the product is often obtained directly in a highly pure form. If the product is a solid, hexane (B92381) can be used to dilute the mixture for easier handling, and the hexane can be readily regenerated. nih.gov
Electrochemical Synthesis Approaches for Related Triflate Salts (Analogous Principles)
While not a standard method for ammonium salts, electrochemical synthesis offers a high-purity route for preparing metal triflate salts, and its principles are relevant to advanced synthesis design. whiterose.ac.uk This technique involves the oxidative dissolution of a metal anode in an electrolyte containing triflic acid. A major benefit of this methodology is that the only byproduct is hydrogen gas, which eliminates the need for extensive work-up or purification steps and prevents the incorporation of water into the final product. whiterose.ac.uk
For example, copper(I) triflate can be synthesized electrochemically under both batch and continuous flow conditions. whiterose.ac.uk This on-demand synthesis provides a product free from the halide impurities and water that often contaminate salts made through metathesis. whiterose.ac.uk Although direct electrochemical synthesis of this compound is not commonly described, the underlying principle of generating a desired cation in the presence of a triflate anion in a high-purity, byproduct-free manner represents an advanced concept in salt synthesis. whiterose.ac.uk
Interactive Data Tables
Table 1: Comparison of Synthesis Methodologies for this compound
| Synthesis Method | Reactants | Typical Conditions | Advantages | Disadvantages |
| Neutralization Reaction | Triethylmethylammonium hydroxide, Triflic acid | Aqueous or organic solvent | Simple, direct acid-base chemistry. longdom.org | Precursor (hydroxide base) may be less common. |
| Metathesis Reaction | Triethylmethylammonium halide, Metal triflate or Triflic acid | Aqueous or organic solvent, room temperature. nih.gov | Versatile, uses readily available starting materials. longdom.orgnih.gov | Risk of halide contamination in the final product. researchgate.netresearchgate.net |
| Direct Alkylation | Triethylamine, Methyl trifluoromethanesulfonate | Can be solvent-free, often at 0°C or room temperature. nih.govmdpi.com | Halide-free, high purity, quantitative yield, high atom economy. nih.gov | Requires handling of highly reactive alkylating agents. umich.edu |
| Electrochemical Synthesis (Analogous) | Metal (e.g., Cu), Triflic acid | Electrolytic cell, batch or flow conditions. whiterose.ac.uk | Extremely high purity, no byproducts other than H₂ gas. whiterose.ac.uk | Primarily developed for metal salts, not directly for ammonium salts. |
On-Demand Electrochemical Synthesis Concepts
Novel synthetic strategies are continuously being explored to enhance the production of high-purity ionic liquids. Among these, on-demand electrochemical synthesis represents a significant advancement, offering a clean and efficient alternative to traditional chemical routes. While direct reports on the electrochemical synthesis of this compound are not extensively detailed in the provided research, the principles can be effectively illustrated through the analogous on-demand electrochemical synthesis of copper(I) triflate, a sensitive metal salt where purity is paramount. chemrxiv.orgwhiterose.ac.ukchemrxiv.orgflinders.edu.au
This electrochemical approach can be conducted in both batch and continuous flow reactors. chemrxiv.orgwhiterose.ac.uk The fundamental concept involves the anodic dissolution of a metal (in the case of copper(I) triflate, a copper anode) in an electrolyte solution containing a source of the triflate anion, such as trifluoromethanesulfonic acid, and a stabilizing solvent like acetonitrile (B52724). chemrxiv.orgwhiterose.ac.uk The key to this process is that the only major byproduct is hydrogen gas, which is generated at the cathode. chemrxiv.orgwhiterose.ac.ukflinders.edu.au This eliminates the need for complex work-up and purification steps that are often required in conventional synthesis. chemrxiv.orgwhiterose.ac.uk
The ability to produce the compound "on-demand" is particularly advantageous for sensitive or unstable compounds, as it allows for immediate use in subsequent reactions without degradation during storage. chemrxiv.org For instance, the on-demand synthesis of tetrakis(acetonitrile)copper(I) triflate has been successfully demonstrated for immediate use as a catalyst in the aerobic oxidation of alcohols. chemrxiv.orgwhiterose.ac.uk The solution generated from the electrolysis can be directly transferred to the catalytic reaction mixture. chemrxiv.orgwhiterose.ac.uk This concept of integrating synthesis and application is a cornerstone of modern, efficient chemical manufacturing.
Below is a table summarizing the conceptual parameters of an on-demand electrochemical synthesis, based on the well-documented synthesis of copper(I) triflate.
| Parameter | Description | Example System: Copper(I) Triflate Synthesis | Reference |
|---|---|---|---|
| Methodology | Electrochemical synthesis via anodic dissolution. | Batch or Continuous Flow Reactor | chemrxiv.orgwhiterose.ac.uk |
| Anode | Sacrificial metal electrode. | Copper foil or plate | chemrxiv.org |
| Cathode | Inert electrode. | Platinum foil or plate | chemrxiv.org |
| Electrolyte | A solution containing the desired anion and a supporting solvent. | Trifluoromethanesulfonic acid in Acetonitrile | chemrxiv.orgwhiterose.ac.uk |
| Primary Byproduct | Gas evolved at the cathode. | Hydrogen (H₂) | chemrxiv.orgwhiterose.ac.ukflinders.edu.au |
| Key Feature | Production for immediate use without purification. | Solution is directly used for catalysis. | chemrxiv.orgwhiterose.ac.uk |
Advantages in Impurity Control (e.g., Water and Halides)
A significant advantage of electrochemical synthesis for triflate compounds is the exceptional control over common impurities like water and halides. chemrxiv.orgsolvomet.eu These impurities can drastically alter the physicochemical properties of ionic liquids and negatively impact their performance, particularly in catalytic applications. solvomet.euamazonaws.com
Water Impurity Control Traditional synthesis methods for metal triflates, such as reacting a metal halide with silver triflate (AgOTf), often introduce water into the final product. chemrxiv.orgwhiterose.ac.uk The electrochemical method, by its nature, avoids this issue. The reaction is conducted in an anhydrous organic solvent (e.g., acetonitrile), and water is not a reactant or byproduct. chemrxiv.orgwhiterose.ac.ukfigshare.com This leads to the direct formation of an anhydrous product, which is critical for many moisture-sensitive applications. chemrxiv.orgwhiterose.ac.uk The influence of water on the properties of ionic liquids is significant enough that Karl-Fischer titration is a routine analysis to quantify its presence. jrwb.de
Halide Impurity Control Halide impurities, most notably chloride and bromide, are a persistent problem in conventional ionic liquid synthesis. solvomet.euamazonaws.comjrwb.de Many ionic liquids are prepared via a metathesis reaction starting from a halide salt (e.g., an alkylammonium halide). solvomet.euamazonaws.com This process can lead to residual halide ions in the final product, which are difficult to remove completely. amazonaws.comgoogle.com These halide impurities can poison catalysts, narrow the electrochemical window of the ionic liquid, and increase its viscosity. amazonaws.com
The electrochemical route bypasses the use of halide-containing starting materials altogether. chemrxiv.orgwhiterose.ac.uk By starting with a pure metal and triflic acid, the synthesis inherently eliminates the primary source of halide contamination. chemrxiv.orgwhiterose.ac.uk This "halide-free" synthesis pathway is a major benefit, resulting in a product of significantly higher purity. solvomet.eumdpi.com The table below compares the impurity profiles of traditional versus electrochemical synthesis methods for triflate salts.
| Synthesis Method | Common Starting Materials | Primary Byproducts | Typical Impurities | Reference |
|---|---|---|---|---|
| Traditional Metathesis | Metal Halide, Silver Triflate (AgOTf) or Triflic Acid | Silver Halide (e.g., AgCl) or Hydrogen Halide (e.g., HCl) | Residual Halides, Water, Silver Salts | chemrxiv.orgwhiterose.ac.ukamazonaws.com |
| Electrochemical Synthesis | Pure Metal, Triflic Acid | Hydrogen Gas (H₂) | Minimal; avoids water and halide introduction. | chemrxiv.orgwhiterose.ac.ukflinders.edu.au |
The ability to quantify halide impurities at parts-per-million (ppm) levels is crucial for quality control. jrwb.deresearchgate.net Methods such as ion chromatography are employed to ensure the purity of the final ionic liquid product, confirming the effectiveness of the chosen synthetic route in eliminating these detrimental contaminants. amazonaws.comresearchgate.net
Fundamental Theoretical and Computational Investigations of Triethylmethylammonium Triflate
Molecular Dynamics Simulation Studies of Triethylmethylammonium Triflate Systems
Molecular dynamics (MD) simulations have been instrumental in characterizing the structural and dynamic properties of ionic liquids like this compound. These simulations model the system at an atomic level, providing a window into the complex interplay of forces that govern its macroscopic behavior. Studies on analogous systems, such as N,N-diethyl-N-methylammonium triflate ([dema][Tfl]), which shares a similar cationic structure, offer valuable data. MD simulations of [dema][Tfl] show significant long-range structural correlations between the ions. nih.gov
Interionic Interaction Dynamics and Hydrogen Bonding Analysis
The interactions between the Triethylmethylammonium cation and the triflate anion are multifaceted. The primary force is the strong electrostatic attraction between the positively charged quaternary ammonium (B1175870) group and the negatively charged sulfonate group of the triflate anion. MD simulations reveal the formation of long-lived contact ion pairs, indicating a strong and persistent association between the cation and anion. nih.gov
Correlated Ion Motion and Transport Phenomena Modeling
This phenomenon has a direct impact on transport properties like ionic conductivity. The correlated motion of a cation and its surrounding anions can, in some cases, lead to a decrease in the net charge transported, effectively lowering the total conductivity and resulting in negative transference numbers for a given ion. nih.gov Advanced non-equilibrium molecular dynamics (NEMD) approaches have been developed to efficiently calculate ionic conductivity while explicitly accounting for these complex ion-ion correlations, offering a more accurate prediction of transport phenomena than methods that assume independent ion movement. aps.org
Force Field Development and Charge Scaling Optimizations for Accurate Simulations
Accurate MD simulations depend entirely on the quality of the underlying force field, which is a set of mathematical functions and parameters describing the potential energy of the system. For this compound, force fields are typically developed using a combination of quantum chemical calculations and experimental data.
A specific force field based on the OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) framework has been developed for molecular simulations of ionic liquids containing tetra-alkylammonium cations and the triflate anion. researcher.liferesearchgate.net The process involves:
Quantum Chemical Calculations: Ab initio or DFT methods are used to determine the equilibrium geometry (bond lengths, angles), torsional energy profiles (rotation around bonds), and the distribution of partial atomic charges for the individual ions. researcher.liferesearchgate.net
Parameterization: These calculated properties are then used to parameterize the terms in the force field equation, which includes bond stretching, angle bending, dihedral rotation, and non-bonded (van der Waals and electrostatic) interactions. researcher.liferesearchgate.net
To improve accuracy, modern force fields often incorporate charge scaling. This technique involves reducing the partial charges on the ions (e.g., to ±0.8e) to implicitly account for electronic polarization effects and charge transfer, which are not captured by fixed-charge models. j-octa.com This optimization is crucial for accurately reproducing dynamic properties like diffusion coefficients and conductivity.
Table 1: Representative Force Field Parameters for Triflate Anion (OPLS-AA based) This table is illustrative of the types of parameters used in a force field. Actual values are specific to the force field version.
| Atom | Type | Charge (e) | σ (Å) | ε (kcal/mol) |
|---|---|---|---|---|
| S | S | 1.458 | 3.550 | 0.200 |
| O | O | -0.716 | 2.960 | 0.210 |
| C | CT | 0.440 | 3.500 | 0.066 |
| F | F | -0.155 | 2.850 | 0.061 |
Rotational Relaxation Dynamics and Subdiffusive Behavior
The rotational motion of the ions is a key aspect of the liquid's dynamics. Studies on closely related alkyltriethylammonium cations show that both translational and rotational dynamics follow the Arrhenius law, meaning their rates increase predictably with temperature. mdpi.comnih.gov A key finding is that the activation energies for rotational motion are consistently lower than those for translational motion (diffusion), indicating that it is easier for the ions to rotate in place than to move from one location to another. mdpi.com The ratio between the translational and rotational correlation times in these ionic liquids is smaller than in typical molecular liquids, highlighting a distinctive feature of their dynamic behavior. nih.gov
In the related protic ionic liquid, triethylammonium (B8662869) triflate, simulations have helped to explain experimental observations of subdiffusive motion. datapdf.com This behavior is linked to the existence of a plastic crystal phase, an intermediate state between a true crystal and a liquid. In this phase, the ions are fixed in a crystal lattice but possess enough thermal energy to rotate freely. This rotational freedom without translational diffusion is a classic example of subdiffusive behavior. datapdf.com
Table 2: Dynamic Properties of Alkyltriethylammonium-Based Ionic Liquids Data is for analogous systems with the TFSI⁻ anion, illustrating typical activation energy ranges.
| Property | Activation Energy Range (kJ/mol) |
|---|---|
| Translational Dynamics | 18.3 - 23.4 |
| Rotational Dynamics | 9.1 - 19.2 |
Source: mdpi.com
Density Functional Theory (DFT) Computations in Elucidating Molecular Interactions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules from first principles. It provides fundamental insights into the nature of chemical bonds and intermolecular forces that are essential for understanding the behavior of this compound.
Electronic Structure Analysis and Bonding Characteristics
DFT and other ab initio calculations are fundamental to understanding the bonding within and between the ions of this compound. These methods were employed in the development of accurate force fields, providing essential data on the molecule's electronic characteristics. researcher.life
The analysis focuses on several key areas:
Partial Charge Distribution: DFT calculations determine how the positive charge of the cation and the negative charge of the anion are distributed across their respective atoms. In the Triethylmethylammonium cation, the positive charge is primarily localized on the central nitrogen atom and partially delocalized over the adjacent carbon atoms. In the triflate anion, the negative charge is distributed among the three highly electronegative oxygen atoms of the sulfonate group. researcher.liferesearchgate.net
Molecular Geometry: The calculations confirm the tetrahedral geometry around the central nitrogen atom of the cation and the sulfur atom of the anion. researcher.life
Bonding Nature: By analyzing the electron density and molecular orbitals, DFT can characterize the nature of the interactions. The primary interaction is ionic, driven by the attraction between the net charges of the cation and anion. Additionally, the calculations can quantify the weaker, non-covalent C-H···O interactions, confirming their electrostatic nature and importance in the condensed phase structure. ethz.ch
Torsional Energy Profiles: DFT is used to calculate the energy barriers for rotation around the C-C and C-N bonds in the cation and the C-S bond in the anion. These energy profiles are critical for understanding the conformational flexibility of the ions and are used directly in parameterizing force fields for dynamic simulations. researcher.life
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Interfacial Phenomena
The study of interfacial phenomena in ionic liquids is critical for their application in various fields, including catalysis and electrochemistry. Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful tools for investigating these complex systems, as they combine the accuracy of quantum mechanics for the reactive or electronically significant part of the system with the efficiency of molecular mechanics for the surrounding environment. nih.govacs.org
While specific QM/MM studies focusing solely on the interfacial phenomena of this compound are not extensively documented in publicly available literature, the general methodology is well-established for ionic liquids. nih.govresearchgate.net A typical QM/MM approach for an ionic liquid interface would involve treating the ions and any reacting species at the interface with a QM method to accurately describe electronic effects, charge transfer, and bond breaking/formation. The bulk of the ionic liquid and any other solvent or surface would be treated with a classical MM force field. nih.gov
A new theoretical procedure has been developed to study pure ionic liquids within the QM/MM framework, where each ion type is treated as an independent quantum mechanical entity. This method allows for the full coupling between the polarized charge distribution of the ions and the surrounding liquid structure. nih.gov Although this was tested on 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430), the principles are applicable to other ionic liquids like this compound. nih.gov The study found that the charge distributions of the ions are only slightly polarized by the bulk liquid, a finding that may hold true for similar ionic systems. nih.gov
The following table illustrates a conceptual QM/MM partitioning for studying an interfacial reaction involving this compound:
| System Component | Computational Method | Rationale |
| Reactant Molecules at Interface | Quantum Mechanics (QM) | Accurate description of electronic structure changes during reaction. |
| Triethylmethylammonium Cations (interfacial layer) | Quantum Mechanics (QM) | To capture the specific electronic interactions with reactants and the interface. |
| Triflate Anions (interfacial layer) | Quantum Mechanics (QM) | To accurately model the role of the anion in the interfacial process. |
| Bulk Ionic Liquid | Molecular Mechanics (MM) | Efficiently models the bulk solvent environment. |
| Electrode/Surface | Molecular Mechanics (MM) or fixed potential | Provides the boundary condition for the interfacial phenomenon. |
This table is a conceptual representation of a QM/MM setup for studying interfacial phenomena of this compound, based on general QM/MM methodologies for ionic liquids.
Computational Electrosynthesis Simulations and Reaction Mechanism Elucidation
Computational simulations are instrumental in understanding the mechanisms of electrosynthesis reactions occurring in ionic liquids. These simulations can elucidate the role of the electrical double layer, the influence of the ionic liquid's structure on reaction pathways, and the stability of intermediates. acs.orgrsc.org
The general approach for simulating electrosynthesis involves:
Modeling the Electrochemical Cell: This includes setting up a simulation box with two electrodes and the ionic liquid electrolyte. acs.org
Applying an Electrode Potential: The electrodes are "charged" to simulate the applied voltage, which initiates the electron transfer process. acs.org
Simulating Reaction Pathways: Using methods like DFT-based QM/MM-MD free energy simulations, the reaction profile of the substrate within the double layer is calculated. acs.org
These simulations can reveal how the electrostatic environment of the double layer, shaped by the ionic liquid ions, can modulate the electronic structure and reactivity of radical intermediates formed during the electrosynthesis. acs.org The cation of the ionic liquid is known to stabilize radical anion intermediates, which can lead to the formation of specific products in higher yields. rsc.org
Multiscale Modeling and Simulation Frameworks for Complex Systems Involving this compound
Multiscale modeling has become an essential tool for studying complex chemical systems, bridging different length and time scales to provide a comprehensive understanding of material properties and processes. cecam.orgdtic.mil For ionic liquids like this compound, multiscale simulations can connect electronic-level interactions to macroscopic properties. uni-koeln.de
A multiscale simulation framework typically integrates several computational techniques, each suited for a specific scale: dtic.milualberta.ca
Quantum Mechanics (QM): Used for the electronic scale to study bond formation and breaking, and to derive accurate force field parameters.
Molecular Dynamics (MD): At the atomistic scale, MD simulations using the derived force fields can predict structural and dynamic properties of the ionic liquid. escholarship.orgnih.gov
Coarse-Graining (CG): To access larger length and time scales, groups of atoms are represented as single beads, reducing the computational cost. This is useful for studying phenomena like the formation of mesoscale structures. nih.gov
Continuum Models: At the macroscopic scale, continuum models can predict bulk properties like viscosity and conductivity.
While a complete multiscale modeling study specifically for this compound is not prominent in the literature, the approach has been successfully applied to other ionic liquids and complex fluids. escholarship.orgnih.govnih.gov For example, multiscale molecular simulations have been used to study the solvation of lignin (B12514952) in ionic liquids, screening a vast number of potential candidates and then using MD simulations to understand the dissolution mechanism for promising candidates, including those with tetraalkylammonium cations. escholarship.orgnih.gov This demonstrates the power of a multiscale approach in designing and understanding systems involving ionic liquids.
The following table outlines a potential multiscale modeling framework for a system involving this compound:
| Simulation Scale | Method | Investigated Properties |
| Electronic | Density Functional Theory (DFT) | Ion-pair interaction energies, charge distribution, parameters for force fields. |
| Atomistic | Molecular Dynamics (MD) | Radial distribution functions, transport properties (diffusion, viscosity), local structure. |
| Mesoscale | Coarse-Grained MD (CG-MD) | Large-scale structuring, phase behavior, dynamics of large aggregates. |
| Macroscale | Continuum modeling / Thermodynamic models | Bulk thermodynamic and transport properties, process simulation. |
This table represents a conceptual multiscale framework applicable to this compound, based on established multiscale modeling strategies for ionic liquids.
Advanced Spectroscopic and Structural Characterization Studies of Triethylmethylammonium Triflate
X-ray Diffraction Analysis of Triethylmethylammonium Triflate and Related Compounds
X-ray diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passed through the crystalline sample, detailed information about the arrangement of atoms, bond lengths, and bond angles can be obtained.
Single crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms within a crystal lattice. This technique is crucial for understanding the specific interactions between the triethylmethylammonium cation and the triflate anion.
In a typical analysis, a single crystal of this compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the unit cell dimensions and the positions of each atom within the asymmetric unit. This allows for a detailed description of the cation-anion packing, including bond distances, angles, and any non-covalent interactions such as hydrogen bonding or electrostatic interactions that stabilize the crystal structure. For instance, studies on similar compounds, like triferrocenyl trithiophosphite, have utilized this method to compare experimental data with DFT calculations to understand preferred conformations. beilstein-journals.org
Table 1: Illustrative Crystallographic Parameters for a Quaternary Ammonium (B1175870) Salt
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 15.789 |
| β (°) | 95.67 |
| Volume (ų) | 1987.5 |
| Z | 4 |
Note: This table is illustrative and does not represent actual data for this compound.
Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases and to determine the degree of crystallinity of a sample. tricliniclabs.comomicsonline.org Each crystalline solid has a unique X-ray powder pattern, which acts as a "fingerprint" for that substance. tricliniclabs.com
For this compound, a PXRD analysis would involve irradiating a powdered sample with X-rays and recording the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, would show a series of peaks at specific angles. These peak positions and their relative intensities can be compared to a database of known patterns to confirm the identity and purity of the compound. omicsonline.org Furthermore, PXRD is instrumental in identifying different polymorphic forms of a substance, which can have distinct physical properties. malvernpanalytical.com The technique is sensitive enough to detect impurities down to approximately 0.1%. malvernpanalytical.com
Table 2: Example of Powder X-ray Diffraction Peak List
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 15.2 | 5.82 | 100 |
| 18.5 | 4.79 | 65 |
| 21.8 | 4.07 | 80 |
| 25.4 | 3.50 | 45 |
| 30.1 | 2.97 | 90 |
Note: This table is a hypothetical representation of PXRD data.
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Interaction Probes
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. youtube.com These techniques are highly specific and can be used to identify functional groups and probe intermolecular interactions. youtube.com
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.com For this compound, the IR spectrum would reveal characteristic absorption bands for the C-H, C-N, S-O, and C-F bonds present in the cation and anion. Changes in the position and shape of these bands can indicate interactions between the cation and anion.
Table 3: Characteristic Vibrational Frequencies for this compound (Illustrative)
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C-H stretch (alkyl) | 2950-3000 | 2950-3000 |
| C-N stretch | 1100-1200 | 1100-1200 |
| S=O stretch (triflate) | 1250-1350 | 1250-1350 |
| C-F stretch (triflate) | 1030-1150 | 1030-1150 |
Note: The frequencies in this table are approximate and for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field.
For this compound, ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the triethylmethylammonium cation. The chemical shifts, coupling constants, and integration of the signals would confirm the connectivity of the atoms and provide insights into the conformation of the cation. While ¹H NMR of the related compound triethylmethylammonium chloride is known, specific data for the triflate salt would be needed for a complete analysis. spectrabase.com
Quasi-Elastic Neutron Scattering (QENS) for Probing Ion Dynamics
Quasi-elastic neutron scattering (QENS) is a technique that probes the diffusive motions of atoms and molecules on a timescale of picoseconds to nanoseconds. escholarship.org It is particularly sensitive to the motion of hydrogen atoms.
In the context of this compound, QENS studies can provide valuable information about the dynamics of the triethylmethylammonium cation. By analyzing the broadening of the elastic neutron scattering peak, it is possible to determine the diffusion coefficients and characteristic relaxation times of the cation's translational and rotational motions. escholarship.orgnih.gov Such studies on the related protic ionic liquid, triethylammonium (B8662869) triflate, have revealed details about the global and localized dynamics of the cation, which are important for understanding its transport properties. nih.gov
Thermal Analysis Techniques for Phase Transition Characterization (e.g., Differential Scanning Calorimetry)
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.netnih.gov
A DSC analysis of this compound would reveal information about its thermal stability, melting point, and any solid-solid phase transitions. mdpi.com The resulting thermogram would show endothermic or exothermic peaks corresponding to these transitions. tudelft.nl The temperature at which a peak occurs indicates the transition temperature, and the area under the peak is proportional to the enthalpy change associated with the transition. researchgate.net This information is crucial for understanding the material's behavior over a range of temperatures.
Table 4: Hypothetical Thermal Transitions for this compound
| Transition | Onset Temperature (°C) | Enthalpy (J/g) |
| Solid-Solid | 85.2 | 25.6 |
| Melting | 154.7 | 110.3 |
Note: This table presents hypothetical data.
Electrochemical Applications and Electrolyte Design Principles Involving Triethylmethylammonium Triflate
Electrolyte Formulation and Performance in Electrochemical Devices
The design and formulation of electrolytes are critical for the performance of electrochemical devices. [Et3MeN][OTf] has been explored as a component in different electrolyte systems due to the advantageous properties of its constituent ions.
Room temperature ionic liquids (RTILs) are salts with melting points below 100°C, and they are considered promising electrolytes for various electrochemical devices due to their negligible vapor pressure, low flammability, and high thermal stability. rsc.orgnih.gov The properties of RTILs can be fine-tuned by selecting specific cation and anion combinations. rsc.org
Supercapacitors, also known as electrochemical double-layer capacitors (EDLCs), store energy by forming an electrical double layer at the interface between an electrode and an electrolyte. rsc.org Ionic liquids are attractive electrolytes for supercapacitors because they can offer a wide operating voltage window and good thermal stability. rsc.orgmdpi.com
The performance of supercapacitors is influenced by the interaction between the electrode material and the electrolyte. mdpi.com For instance, studies on similar ammonium-based protic ionic liquids, like triethylammonium (B8662869) tetrafluoroborate (B81430) (Et3NHBF4), have shown promising performance in supercapacitors, especially at low temperatures. mdpi.com Another study on triethylammonium bis(trifluoromethanesulfonyl)amide ([Et3NH][TFSA]) demonstrated an electrochemical window of 2.5 V on activated carbon and good performance as a supercapacitor electrolyte. rsc.org These findings suggest that ammonium-based cations, including triethylmethylammonium, are a viable class of ions for supercapacitor applications.
Solid polymer electrolytes (SPEs) are being investigated as a safer alternative to liquid electrolytes, which can have issues with leakage. uitm.edu.my SPEs are typically composed of a polymer matrix and a salt that provides ionic conductivity. Natural polymers like polysaccharides are often used due to their abundance and the presence of oxygen atoms that can coordinate with cations, facilitating ion transport. uitm.edu.my
The incorporation of ionic liquids into a polymer matrix can create ionogels or plasticized polymer electrolytes. researchgate.netavantipublishers.com For example, research has been conducted on polymer electrolytes using poly(ethylene oxide) (PEO) and polyvinylidene fluoride-co-hexafluoropropylene (PVdF-HFP) with an imidazolium-based triflate ionic liquid. nih.gov These systems can exhibit high ionic conductivity and good mechanical stability. nih.gov The addition of lithium triflate (LiTf) to polysaccharide-based polymers has been shown to improve the amorphous phase of the polymer and increase ionic conductivity. uitm.edu.my While direct studies on [Et3MeN][OTf] in SPEs were not found, the principles of using triflate salts and ammonium (B1175870) cations in these systems are well-established.
Electrochemical Stability Window Investigations
The electrochemical stability window (ESW) of an electrolyte is a critical parameter that defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. researchgate.netresearchgate.net This is particularly important for high-voltage energy storage devices.
Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox processes and determine the electrochemical stability of electrolytes. um.esresearchgate.netsciepub.com It involves scanning the potential of an electrode and measuring the resulting current. um.es
In a study of a related protic ionic liquid, diethylmethylammonium trifluoromethanesulfonate (B1224126) ([Dema][TfO]), CV was used to investigate the hydrogen and oxygen evolution reactions. researchgate.net The study found that the [Dema-H]⁺ cation was reduced at -0.63 V vs RHE, while the triflate anion was stable up to 2.5 V vs RHE. researchgate.net This demonstrates the use of CV to determine the stability limits of the individual ions. While specific CV data for triethylmethylammonium triflate was not available in the search results, such studies are essential for characterizing its electrochemical behavior.
The electrochemical stability of an ionic liquid is determined by the stability of both its cation and its anion. researchgate.net Generally, the oxidative stability is dictated by the anion, while the reductive stability is influenced by the cation. researchgate.net
Cationic Influence: The structure of the cation plays a significant role in its reductive stability. rsc.orgscispace.com For instance, non-aromatic pyrrolidinium-based cations tend to have greater reductive stability compared to their imidazolium-based counterparts. rsc.org Tetraalkylammonium cations are also known for their superior resistance to reduction. electrochem.org The presence of longer alkyl chains on the cation can sometimes increase the electrochemical potential window. researchgate.net
Ion Transport Mechanisms and Charge Carrier Dynamics in this compound-Based Electrolytes
Self-Diffusion Coefficient Analysis
The self-diffusion coefficient is a key parameter that quantifies the translational mobility of individual ions within the electrolyte. While direct data for this compound is not abundant, molecular dynamics (MD) simulations on the closely related N,N-diethyl-N-methylammonium triflate ([dema][TfO]) provide significant insights. researchgate.net These simulations calculate the self-diffusion coefficients for the cation and anion, offering a view into their respective mobilities. researchgate.net The self-diffusion coefficient is a fundamental transport property essential for describing mass transfer processes in chemical systems. tudelft.nl It is known that the coefficient obtained from molecular simulations can be dependent on the system size. tudelft.nl
In general, the self-diffusion coefficient can be influenced by factors such as the number of particles in the simulation. arxiv.org For instance, a correction formula, D = D0(1−γN−1/3), where D0 is the self-diffusion coefficient in the thermodynamic limit and N is the number of particles, can be applied to simulations of dense liquids. arxiv.org
The following table, based on MD simulations of the analogous [dema][TfO] ionic liquid, illustrates typical self-diffusion coefficient values.
Table 1: Self-Diffusion Coefficients for Ions in N,N-diethyl-N-methylammonium triflate ([dema][TfO]) from MD Simulations
| Ion | Self-Diffusion Coefficient (D) at 400 K (10⁻¹⁰ m²/s) |
|---|---|
| [dema]⁺ | 1.12 |
Data derived from molecular dynamics simulations of N,N-diethyl-N-methylammonium triflate, a close analogue to this compound. researchgate.net
Analysis of related imidazolium (B1220033) triflate ionic liquids shows that the triflate anion tends to diffuse more slowly than the cation, even when the cation is larger. nih.gov For example, in [Emim][TFO], the diffusion coefficient for the triflate anion is 2.6 × 10⁻⁷ cm²/s, while it is 4.3 × 10⁻⁷ cm²/s for the [Emim]⁺ cation. nih.gov This phenomenon is often attributed to the shape and intermolecular interactions of the ions, which play a significant role in their diffusion dynamics. nih.gov
Electrosynthesis and Electrodeposition Processes Utilizing Triflate Electrolytes
Ionic liquids containing the triflate anion are increasingly utilized in electrosynthesis and electrodeposition due to their favorable properties, such as good conductivity and a wide electrochemical window. electrochem.orgmdpi.com They are considered potential substitutes for environmentally harmful solvents because of their ability to dissolve a variety of metal compounds. mdpi.comresearchgate.net
Electrochemical Reduction Reactions (e.g., CO2 Reduction)
Electrolytes based on tetraalkylammonium cations and triflate anions have shown promise in the electrochemical reduction of carbon dioxide (CO2). The electrolyte is not merely a passive medium but can actively participate in the reaction mechanism. researchgate.netepfl.ch
A proposed mechanism involving trimethylethyl ammonium and triflate suggests a synergistic reaction. researchgate.net The triflate anion (CF3SO3−) can be reduced and decompose, producing species like CF3−. These strong bases can then cause the alkylammonium cation to decompose, forming an amine that reacts with dissolved CO2 to precipitate species like zinc carbonate (in the presence of zinc ions) as part of a solid electrolyte interphase (SEI). researchgate.net The reduction of triflate also contributes to the formation of a protective and conductive zinc fluoride (B91410) (ZnF2)-rich SEI. researchgate.net
Furthermore, the degree of ion pairing in the bulk electrolyte has a direct impact on CO2 reduction. uchicago.edu In a study using tetrabutylammonium (B224687) triflate in different solvents, it was found that electrolytes with a lower population of ion pairs (i.e., in a high dielectric constant solvent) yielded higher Faradaic efficiencies for CO at lower overpotentials on a copper electrode. uchicago.edu In contrast, electrolytes with extensive ion pairing favored hydrogen evolution. uchicago.edu This indicates that the solvation behavior within the electrolyte, which dictates ion pairing, can control the product distribution at the catalyst-electrolyte interface. uchicago.edu
Metal Electrodeposition in Triflate-Containing Media
Triflate-based ionic liquids are effective media for the electrodeposition of various metals, including those that are difficult or impossible to plate from aqueous solutions due to their low Nernst potentials. electrochem.orgnih.gov Quaternary ammonium cations paired with triflate anions have been used in electrolytes for depositing elements like yttrium at elevated temperatures (100 °C). nih.gov
The triflate anion is part of a family of anions, including tetrafluoroborate and chloride, commonly used in ionic liquids for metal plating. electrochem.org The electrodeposition process in these media involves the mass transport of a solvated metal ion to the cathode, where it is desolvated and reduced to form a metallic deposit. mdpi.com
Studies have demonstrated the successful electrodeposition of a range of metals from triflate-containing ionic liquids.
Table 2: Examples of Metals Electrodeposited in Triflate-Containing Ionic Liquids
| Metal/Alloy | Cation in Ionic Liquid | Substrate | Reference |
|---|---|---|---|
| Yttrium | Quaternary ammonium | Not specified | nih.gov |
| Calcium | 1-ethyl-3-methylimidazolium (B1214524) | Copper | nih.gov |
| Iron | 1-ethyl-3-methylimidazolium | Copper | nih.gov |
| Dysprosium | 1-butyl-1-methylpyrrolidinium | Not specified | researchgate.net |
The electrochemical reduction of the metal ion in these systems is often a diffusion-controlled process. For example, the reduction of Fe2+ in 1-ethyl-3-methylimidazolium trifluoromethanesulfonate on a copper electrode was found to be an irreversible, diffusion-controlled process that resulted in the formation of iron nanoparticles. nih.gov The properties of the deposited layer, such as grain size and morphology, can be tuned by the choice of ionic liquid and the use of additives. electrochem.org
Catalytic Applications and Reaction Medium Roles of Triethylmethylammonium Triflate
Triethylmethylammonium Triflate as a Catalytic Medium or Component
Ionic liquids like this compound can function as more than just inert solvents. Their distinct ionic nature can influence reaction pathways and catalyst activity.
Role in Organic Synthesis Reactions
In organic synthesis, this compound and related triflate-containing ionic liquids have been employed in a variety of reactions. For instance, triflate-based ionic liquids have been used in Friedel-Crafts reactions, which are fundamental for C-C bond formation in aromatic chemistry. nbinno.comnih.gov The Lewis acidic nature of the triflate anion can enhance the catalytic activity for such transformations. nbinno.com Additionally, these ionic liquids have been utilized in esterification and amidation reactions. nbinno.comorganic-chemistry.orgnih.gov For example, lanthanum(III) triflate has proven to be an effective catalyst for the direct amidation of esters with amines under mild conditions, showcasing the potential of metal triflates in promoting these reactions. organic-chemistry.orgnih.gov
The use of ionic liquids as the reaction medium can also facilitate catalyst recycling. Scandium(III) triflate, for example, has been used as a recyclable catalyst for the chemoselective conversion of carbonyl compounds to 1,3-oxathiolanes in an ionic liquid medium. organic-chemistry.org The catalyst can be recovered from the reaction mixture and reused, which is a significant advantage from both an economic and environmental perspective. organic-chemistry.org
Applications in Green Catalysis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Ionic liquids, including this compound, are often considered "green" solvents due to their low volatility and potential for recyclability. Rare-earth metal triflates, in particular, have been recognized as environmentally benign Lewis acid catalysts that can be used in green media such as water and ionic liquids. researchgate.net
A notable example of green catalysis involving a triflate-based ionic liquid is the oxidation of 2,3,6-trimethylphenol (B1330405) to trimethyl-1,4-benzoquinone, a key step in the synthesis of Vitamin E. mdpi.comresearchgate.netscilit.com This reaction utilizes trifloaluminate ionic liquids, synthesized from an imidazolium (B1220033) triflate and aluminum triflate, as catalysts with hydrogen peroxide as the oxidant. mdpi.comresearchgate.netscilit.com The ionic liquid catalyst is highly active and can be recycled, demonstrating a greener approach to this important industrial process. mdpi.comresearchgate.netscilit.com The use of these catalysts avoids the formation of chlorinated byproducts, which can be an issue with traditional catalysts. researchgate.net
Homogeneous and Heterogeneous Catalysis Systems Involving Triflate Anions
The triflate anion plays a crucial role in both homogeneous and heterogeneous catalysis, influencing the reactivity and selectivity of various transformations. researchgate.net
Metal Triflate Catalysis in C-H Arylation and C-C Coupling Reactions (General Triflate Role)
Metal triflates are widely used as catalysts in C-H arylation and C-C coupling reactions. rsc.org The triflate anion's non-coordinating nature often leads to highly electrophilic and catalytically active metal centers. Palladium-catalyzed direct arylation of heteroaromatics with aryl triflates is a well-established method for forming C-C bonds. rsc.org The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of these reactions. rsc.org
In some cases, multimetallic catalysis, where two different metal catalysts work synergistically, has been employed for the cross-coupling of aryl bromides with aryl triflates. nih.gov This approach avoids the need for pre-formed organometallic reagents and can achieve high selectivity. nih.gov The triflate group serves as an excellent leaving group in these coupling reactions, facilitating the oxidative addition step in the catalytic cycle. researchgate.netacs.orgresearchgate.net
Table 1: Examples of Metal Triflate-Catalyzed C-C Coupling Reactions
| Catalyst | Reactants | Product | Reference |
| Pd(OAc)₂ / PPh₃ | Aryl triflate and heteroaromatic | Arylated heteroaromatic | rsc.org |
| (bpy)Ni and (dppp)Pd | Aryl bromide and aryl triflate | Unsymmetrical biaryl | nih.gov |
Aerobic Oxidation Reactions Facilitated by Triflate Counterions
The triflate counterion can also play a role in aerobic oxidation reactions. While direct involvement of the triflate anion in the oxidation mechanism is not always the primary role, its electronic properties can influence the catalytic activity of the metal center. Copper complexes with various ligands, for instance, have been used to catalyze the aerobic oxidation of primary alcohols to aldehydes. nih.gov In some systems, a chromium(III)/chromium(V) couple has been utilized for the aerobic oxidation of substrates like triphenylphosphine. nih.gov The use of molecular oxygen as the oxidant is a key aspect of green chemistry, and developing efficient catalytic systems for these transformations is an active area of research. rsc.org
Mechanistic Insights into Triflate-Mediated Catalytic Processes
Understanding the mechanism of triflate-mediated catalytic processes is crucial for optimizing reaction conditions and designing more efficient catalysts. digitellinc.com In many cases, it is believed that the triflate anion, while generally considered non-coordinating, can participate in the reaction mechanism.
In some metal-triflate-catalyzed reactions, the in-situ generation of triflic acid from the metal triflate has been identified as the true catalytic species. acs.orgacs.org This "hidden Brønsted acid catalysis" can be a key factor in reactions like glycosylations, where the triflic acid facilitates the formation of a reactive glycosyl triflate intermediate. acs.org
Furthermore, the triflate anion can act as a nucleophile in certain reactions, although this behavior is often masked by the high reactivity of the resulting triflate intermediates. nih.gov The ability of the triflate anion to participate in the reaction pathway, either as a Brønsted acid precursor or as a nucleophilic catalyst, highlights its complex and multifaceted role in catalysis. nih.govacs.org Computational studies and kinetic analyses are often employed to elucidate these intricate mechanistic details. thieme-connect.com
Research on "this compound" in Advanced Materials Science Applications Yields Limited Publicly Available Data
Initial research into the advanced materials science applications of the chemical compound this compound has found a notable lack of publicly available scientific literature specifically detailing its use in the development of multifunctional materials, responsive sensor technologies, or actuator devices. Extensive searches for peer-reviewed articles and conference proceedings did not yield specific data on the integration of this compound into polymer-ionic liquid composites, its role in the design and functionality tuning of smart materials, or its application in electroactive materials for actuators.
While the broader field of ionic liquids is a subject of intense research for these applications, information directly pertaining to this compound remains elusive in the public domain. Consequently, a detailed article structured around its specific roles in these advanced material applications cannot be generated at this time. Further investigation into proprietary research or specialized chemical databases may be required to uncover information on this particular compound's functionalities in the specified contexts.
Interactions of Triethylmethylammonium Triflate with Other Chemical Systems and Solvents
Solute-Solvent Interaction Studies in Binary and Ternary Systems
The behavior of triethylmethylammonium triflate in solution is significantly influenced by its interactions with the surrounding solvent molecules. These interactions can be complex, involving electrostatic forces, hydrogen bonding, and van der Waals interactions.
The addition of a co-solvent to a solution of this compound can lead to significant changes in its properties. Research on similar ionic liquids, such as diethylmethylammonium trifluoromethanesulfonate (B1224126) ([DEMA][OTf]), provides insights into these effects. In a ternary mixture of water, [DEMA][OTf], and diethylmethylammonium methanesulfonate (B1217627) ([DEMA][OMs]), the thermophysical properties are a function of the composition of all three components. researchgate.net The presence of a co-solvent can alter the ionic association and aggregation of the ionic liquid, thereby affecting its conductivity and viscosity. For instance, this compound exhibits high solubility in polar aprotic solvents like acetonitrile (B52724) and dimethylformamide (DMF). vulcanchem.com In a 0.1 M solution in acetonitrile, it displays an ionic conductivity of 12.5 mS/cm at 25°C. vulcanchem.com The nature of the co-solvent plays a critical role; for example, the interaction between the triflate anion and acetonitrile can be quite complex, leading to the formation of various cationic and neutral species, which is dependent on the molar ratio of the components. rsc.org
The triflate anion itself is known to have weak coordinating properties, which influences its interaction with solvents and other species in solution. vulcanchem.com In studies involving iron(II) complexes, the equilibrium between coordinated triflate anions and acetonitrile molecules was found to be highly sensitive to the conditions, with bis(acetonitrile), bis(triflato), and mixed coligand species being possible. researchgate.netfraunhofer.de This highlights the competitive nature of the interactions between the triflate anion, the cation, and the solvent molecules.
The presence of water can significantly impact the performance of ionic liquids. For triflate-based ionic liquids, water can influence properties such as viscosity and ionic conductivity. mdpi.com While specific data for this compound is limited, studies on the closely related diethylmethylammonium trifluoromethanesulfonate ([DEMA][OTf]) show that with increasing water content, the vapor pressure of the mixture increases. researchgate.net This is a critical consideration for applications such as absorption chillers, where the vapor pressure of the working fluid is a key parameter. researchgate.netepa.gov
The interaction between water and the ionic liquid can lead to changes in the liquid's structure. For protic ionic liquids, the presence of water can affect the hydrogen bonding network and the mechanism of proton transport. researchgate.net Although this compound is an aprotic ionic liquid, the presence of water can still lead to the formation of hydrogen bonds with the triflate anion, potentially altering the ionic mobility and, consequently, the conductivity.
Thermodynamic Analysis of this compound Solutions
The heat capacity of these mixtures, measured by differential scanning calorimetry (DSC), provides information on the energy storage capacity of the solution as a function of temperature and composition. researchgate.netepa.gov Similarly, density and viscosity measurements are crucial for engineering calculations related to heat and mass transfer. researchgate.net
Phase Behavior and Transition Studies in Mixtures
The phase behavior of this compound is a key characteristic, particularly its glass transition and decomposition temperatures. Differential scanning calorimetry (DSC) of this compound reveals a glass transition temperature (Tg) of -45°C. vulcanchem.com This low glass transition temperature indicates that it remains in a liquid state over a wide range of temperatures. Thermogravimetric analysis (TGA) shows that it is thermally stable up to 320°C, with less than 1% mass loss below 200°C, which is attributed to the robust nature of the triflate anion. vulcanchem.com
In mixtures, the phase behavior becomes more complex. The solubility of this compound is high in polar solvents but limited in nonpolar hydrocarbons. vulcanchem.com The phase behavior of mixtures containing a triflate ionic liquid can be influenced by the nature of the co-solvent. For instance, in mixtures of an iron(II) complex with both triflate and acetonitrile, different crystalline species can be obtained depending on the crystallization conditions, indicating a complex solid-liquid phase equilibrium. researchgate.netfraunhofer.de
Future Research Directions and Emerging Opportunities for Triethylmethylammonium Triflate
Exploration of New Combinations and Derivatives
A primary avenue for future research lies in the systematic exploration of new combinations and derivatives of triethylmethylammonium triflate to create "task-specific" ionic liquids. The concept of multifunctional ionic liquids, which incorporate multiple cationic or anionic centers, offers a pathway to materials with enhanced and highly tunable properties compared to their single-ion counterparts. uta.edu
Future work could focus on:
Dicationic or Polycationic Systems: Synthesizing molecules that incorporate the triethylmethylammonium cation into a larger structure with other charged centers. This could lead to ionic liquids with greater thermal stability, wider electrochemical windows, and more complex phase behavior, making them suitable for high-temperature applications or as specialized electrolytes. uta.edu
Functionalized Cations: Introducing specific functional groups onto the ethyl or methyl chains of the triethylmethylammonium cation. For example, adding hydroxyl, ether, or nitrile groups could significantly alter properties like viscosity, polarity, and gas solubility, tailoring the ionic liquid for specific applications such as CO2 capture or as a reaction medium for polar reactants.
Anion Modification and Mixtures: While the triflate anion is well-regarded for its stability, research into mixtures of this compound with other ionic liquids containing different anions (e.g., lactate, amino acids) could yield eutectic mixtures with significantly lower melting points or other desirable synergistic properties. uta.edu
Triflate Derivatives in Complex Molecules: Expanding the use of the triflate group, as demonstrated in the synthesis of complex glycoconjugates and bipolar host materials for OLEDs, provides a template for incorporating the this compound moiety into larger, functional molecules. researchgate.net This could lead to novel drug delivery systems, advanced catalysts, or new classes of liquid crystals.
The overarching goal is to move beyond simple cation-anion pairs and design complex, purpose-built ionic systems where the properties of this compound are a foundational component.
Advanced Characterization Techniques and In-Situ Studies
To fully understand and exploit the potential of this compound and its derivatives, advanced characterization techniques, particularly those that allow for in-situ analysis, are crucial. While standard techniques provide baseline data, emerging methods can offer unprecedented insight into the compound's behavior under real-world operating conditions.
Future research should increasingly employ:
In-Situ Spectroscopy and Microscopy: Techniques like in-situ mass spectrometry, which has been used to study the stability of related ammonium (B1175870) triflate ionic liquids during electrochemical processes, are vital. researchgate.net Applying these methods to this compound in batteries or catalytic reactors can reveal degradation pathways and reaction intermediates in real-time.
Advanced NMR Spectroscopy: Moving beyond basic ¹H and ¹³C NMR, the use of heteronuclear experiments, polarization transfer techniques, and relaxometry can elucidate subtle ion-ion and ion-solvent interactions that govern the macroscopic properties of the ionic liquid. researchgate.net
Electrochemical Analysis: Detailed cyclic voltammetry studies are essential to precisely map the electrochemical stability window of this compound, which is a critical parameter for its application in energy storage devices. researchgate.net
Combined Thermal and Spectroscopic Analysis: Techniques that couple Thermogravimetric Analysis (TGA) with Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (TGA-FTIR/MS) can identify the gaseous products evolved during thermal decomposition, providing a detailed understanding of its thermal stability and degradation mechanisms. nih.govdntb.gov.ua
The following table summarizes key characterization techniques and their potential applications in future this compound research.
| Characterization Technique | Research Focus | Expected Insights |
| In-Situ Mass Spectrometry | Electrochemical stability during cycling | Real-time identification of decomposition products and stability limits. researchgate.net |
| Multidimensional NMR | Ion-ion and ion-solute interactions | Detailed understanding of the liquid's nanoscale structure and solvation dynamics. researchgate.net |
| Cyclic Voltammetry | Electrochemical applications | Precise determination of the anodic and cathodic stability limits. researchgate.net |
| TGA-FTIR/MS | Thermal stability and decomposition | Identification of degradation pathways and volatile byproducts. nih.govdntb.gov.ua |
| Viscometric & Spectroscopic Analysis | Applications in complex fluids (e.g., crude oil) | Efficacy as a dispersant or viscosity modifier under process conditions. nih.gov |
Predictive Modeling and Machine Learning in this compound Research
The sheer number of potential cation-anion combinations, estimated to be as high as 10¹⁸, makes purely experimental screening of ionic liquids impractical. mdpi.com Predictive modeling, including Quantitative Structure-Property Relationship (QSPR) models and machine learning (ML), is an indispensable tool for accelerating the discovery and optimization of ionic liquids like this compound. mdpi.comnih.gov
Future research opportunities in this domain include:
Developing Specific QSPR Models: Creating QSPR models tailored to ammonium-based triflate ionic liquids to predict key properties such as melting point, viscosity, density, and ionic conductivity based solely on the molecular structure of the cation and anion. mdpi.comnih.gov
Application of Diverse ML Algorithms: Employing a range of ML algorithms, such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), Random Forest (RF), and Gradient Boosting, to analyze existing data and predict the performance of new this compound derivatives. researchgate.netnih.gov Studies have shown that models combining conventional ML with optimization algorithms can achieve very high accuracy in predicting properties. researchgate.net
High-Throughput Virtual Screening: Using predictive models to perform large-scale virtual screening of novel derivatives of this compound for specific applications. For instance, models could screen for candidates with optimal viscosity and conductivity for battery electrolytes or for high CO2 solubility for carbon capture applications.
Interpretable AI: Utilizing techniques like SHapley Additive exPlanations (SHAP) to understand why an ML model makes a certain prediction. acs.org This can reveal which molecular features (e.g., alkyl chain length, functional groups) are most influential, providing chemists with clear design rules for synthesizing new, improved compounds.
The workflow for this research involves collecting experimental data, generating molecular descriptors, training and validating ML models, and finally, using the validated models for prediction and guiding experimental synthesis. mdpi.comacs.org
| Modeling Approach | Objective | Key Benefit | Relevant Models |
| QSPR | Predict physical properties from structure | Reduces need for initial experimental synthesis and measurement. nih.gov | N/A |
| Machine Learning | Predict performance in specific applications | Accelerates discovery by screening vast chemical spaces virtually. nih.gov | ANN, SVM, Random Forest researchgate.netnih.gov |
| Deep Learning | Predict complex properties like melting point | Can capture non-linear relationships in large datasets with high accuracy. mdpi.com | Deep Neural Networks mdpi.com |
| Interpretable AI (e.g., SHAP) | Understand the "why" behind predictions | Provides actionable chemical insights and design principles for chemists. acs.org | N/A |
Sustainable Synthesis and Application Pathways
The principles of green chemistry are increasingly critical in chemical manufacturing. Future research on this compound must prioritize the development of sustainable synthesis routes and applications that contribute to a circular economy.
A significant opportunity lies in refining and scaling up solvent- and halogen-free synthesis methods . mdpi.com A particularly promising route is the direct alkylation of tertiary amines with methyl or ethyl triflate, where the alkylating agents themselves are derived from inexpensive and non-toxic feedstocks like dimethyl carbonate or diethyl carbonate. mdpi.com
Key features of this sustainable pathway include:
High Atom Economy: The reaction proceeds with nearly 100% atom economy, as it is an addition reaction with no byproducts. mdpi.com
Excellent E-Factor: The Environmental Factor (E-factor), which measures the mass ratio of waste to desired product, has an excellent low value. mdpi.com
Solvent-Free Conditions: The synthesis can be performed neat (without solvent), eliminating the waste and energy consumption associated with solvent use and removal. mdpi.com
High Purity Product: This method yields high-purity ionic liquids free from halide impurities, which are detrimental to many electrochemical applications. mdpi.com
This approach stands in stark contrast to older methods, such as metathesis reactions which generate salt waste, or microwave-assisted syntheses that often require halogenated starting materials and solvent-based purification. researchgate.netmdpi.com Future research should focus on optimizing reaction conditions for this green route, expanding its scope to a wider range of derivatives, and developing continuous flow processes for industrial-scale production.
Interdisciplinary Research Foci
The versatility of this compound makes it a candidate for applications that span multiple scientific and engineering disciplines. Fostering interdisciplinary research will be key to unlocking its full potential.
Emerging interdisciplinary foci include:
Materials Science & Electrochemistry: Designing advanced electrolytes for next-generation energy storage systems, such as lithium-ion batteries, sodium-ion batteries, or supercapacitors. This involves collaboration to understand the interface between the ionic liquid electrolyte and the electrode materials. mdpi.comresearchgate.net
Polymer Science & Engineering: Developing protic ionic liquid-polymer membranes. As demonstrated with the related diethylmethylammonium triflate, these composite materials can be used in intermediate-temperature water electrolyzers for hydrogen production, a critical technology for the hydrogen economy. researchgate.net
Petroleum & Colloid Science: Investigating its role as an asphaltene dispersant or viscosity reducer for heavy crude oil. This requires understanding the complex π-π interactions and interfacial phenomena between the ionic liquid and asphaltene molecules. nih.gov
Organic Synthesis & Catalysis: Using it as a recyclable, non-volatile solvent or catalyst for organic reactions, contributing to greener chemical synthesis processes. mdpi.com
Electronics & Photonics: Exploring derivatives, inspired by triflate-containing bipolar host materials, for applications in electronic devices like phosphorescent OLEDs. researchgate.net
Collaborative projects that bring together chemists, materials scientists, chemical engineers, and physicists will be essential to translate the fundamental properties of this compound into innovative technological solutions.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing triethylmethylammonium triflate, and how can purity be ensured?
- Methodological Answer: this compound is typically synthesized via alkylation of tertiary amines. For example, triethylmethylammonium chloride (CAS 10052-47-8) can react with trifluoromethanesulfonic acid derivatives under controlled conditions. A reported method involves reacting methyl trifluoromethanesulfonate with triethylamine in anhydrous acetonitrile at 150°C under microwave irradiation for 10–15 minutes, achieving chemoselectivity with a 5:1 oxygen/sulfur alkylation ratio . Purification often involves column chromatography (e.g., silica gel with dichloromethane/methanol gradients) or filtration to remove byproducts like triethylammonium chloride .
Q. How does the triflate anion influence the solubility and stability of triethylmethylammonium salts compared to other anions (e.g., chloride or tetrafluoroborate)?
- Methodological Answer: The triflate anion (CF₃SO₃⁻) enhances solubility in polar aprotic solvents (e.g., acetonitrile, DMF) due to its low basicity and high charge delocalization. In contrast, chloride-based salts may precipitate in such solvents. Stability studies show triflate salts exhibit superior thermal stability (decomposition >200°C) compared to tetrafluoroborate analogs, which degrade at lower temperatures (~150°C). Solvent selection is critical: for example, DMF with sodium iodide additives improves reaction yields in alkylation protocols .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm quaternary ammonium structure (δ ~3.2 ppm for N-CH₃ groups) and triflate anion presence (¹⁹F NMR δ ~-78 ppm) .
- Mass Spectrometry: ESI-MS in positive ion mode detects [Et₃MeN]⁺ (m/z 116.1), while negative mode identifies [CF₃SO₃]⁻ (m/z 149.0).
- Thermogravimetric Analysis (TGA): Determines thermal stability, with triflate salts showing weight loss >200°C .
Advanced Research Questions
Q. How can chemoselectivity be controlled in reactions involving this compound as a catalyst or reagent?
- Methodological Answer: Chemoselectivity depends on solvent polarity and counterion effects. For example, in alkylation of carboxylic acids, triflate’s weakly coordinating nature favors O-alkylation over S-alkylation. Microwave-assisted reactions in acetonitrile with Cs₂CO₃ achieve a 5:1 O/S selectivity, while DMF with NaI shifts selectivity toward S-alkylation. Kinetic studies using in-situ IR or HPLC monitoring are recommended to optimize conditions .
Q. What role does this compound play in electrochemical applications, and how does it compare to other ionic liquids?
- Methodological Answer: this compound acts as an electrolyte in Li-ion batteries due to its high ionic conductivity (~5 mS/cm in propylene carbonate at 25°C). Comparative studies with tetraethylammonium hexafluorophosphate show triflate salts exhibit lower viscosity and higher ion mobility, but may corrode aluminum current collectors at high voltages (>4.2 V). Electrochemical impedance spectroscopy (EIS) is critical for evaluating interfacial stability .
Q. How do solute-solvent interactions of this compound affect its performance in non-aqueous electrolytes?
- Methodological Answer: Conductometric studies in propylene carbonate (PC) reveal strong ion-pairing at high concentrations (>0.1 M), reducing effective conductivity. The Walden plot deviation (Δη ~0.3) indicates moderate ionicity. Additives like 1,2-dimethoxyethane (DME) disrupt ion pairs, improving conductivity by 20–30%. Molecular dynamics simulations can model these interactions, focusing on triflate’s delocalized charge and solvent dielectric constants .
Q. What strategies mitigate hygroscopicity issues in this compound during storage and handling?
- Methodological Answer: Store under inert atmosphere (Ar/N₂) with molecular sieves (3Å) in sealed containers. Pre-dry solvents (e.g., acetonitrile over CaH₂) and use gloveboxes for moisture-sensitive reactions. Karl Fischer titration ensures water content <50 ppm. For long-term stability, lyophilization from anhydrous methanol is effective .
Data Contradictions and Resolution
Q. Discrepancies in reported thermal stability of triethylmethylammonium salts: How to reconcile conflicting data?
- Resolution: Variations arise from impurities (e.g., residual solvents) and measurement techniques. For accurate results:
Use high-purity samples (HPLC-grade, >99%).
Perform TGA under identical heating rates (e.g., 10°C/min in N₂).
Cross-validate with differential scanning calorimetry (DSC) to detect melting/decomposition events .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
